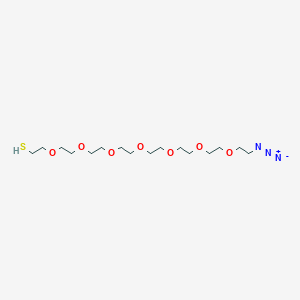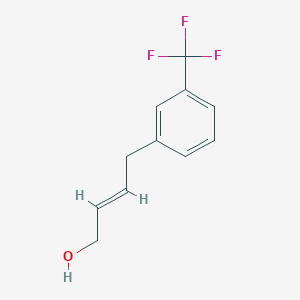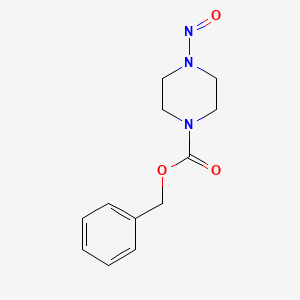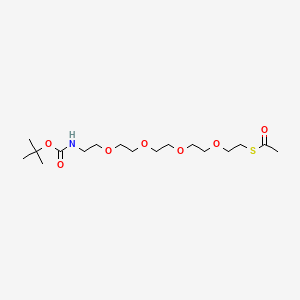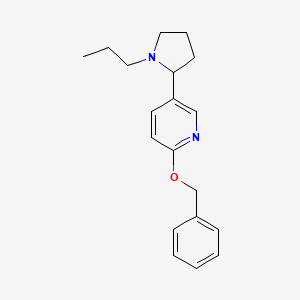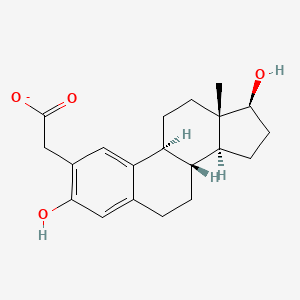
A-Estradiol 2-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Estradiol 2-Acetate, also known as Estradiol 3-acetate, is a synthetic estrane steroid and the C3 acetate ester of estradiol. It is a prodrug of estradiol, meaning it is converted into the active form, estradiol, in the body. Estradiol is the most potent form of estrogen, a hormone that plays a crucial role in the development and maintenance of female reproductive tissues and secondary sexual characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-Estradiol 2-Acetate typically involves the esterification of estradiol. One common method is the reaction of estradiol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: A-Estradiol 2-Acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield estradiol.
Oxidation: The hydroxyl groups in estradiol can be oxidized to form estrone.
Reduction: Estrone can be reduced back to estradiol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Hydrolysis: Estradiol
Oxidation: Estrone
Reduction: Estradiol (from estrone)
Wissenschaftliche Forschungsanwendungen
A-Estradiol 2-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: It serves as a tool to study estrogen receptor signaling pathways and their role in various biological processes.
Wirkmechanismus
A-Estradiol 2-Acetate exerts its effects by being converted into estradiol in the body. Estradiol binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. The binding of estradiol to these receptors leads to the modulation of gene transcription and expression, resulting in the biological effects associated with estrogen .
Vergleich Mit ähnlichen Verbindungen
Estradiol Valerate: Another ester of estradiol, commonly used in hormone replacement therapy.
Estradiol Benzoate: Used in veterinary medicine and hormone therapy.
Estradiol Cypionate: Used for long-acting hormone therapy.
Estradiol Dienanthate: Another long-acting ester of estradiol.
Uniqueness: A-Estradiol 2-Acetate is unique due to its specific esterification at the C3 position, which influences its pharmacokinetics and pharmacodynamics. This esterification allows for a controlled release and conversion to estradiol in the body, making it a valuable compound in hormone replacement therapy .
Eigenschaften
Molekularformel |
C20H25O4- |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]acetate |
InChI |
InChI=1S/C20H26O4/c1-20-7-6-13-14(16(20)4-5-18(20)22)3-2-11-9-17(21)12(8-15(11)13)10-19(23)24/h8-9,13-14,16,18,21-22H,2-7,10H2,1H3,(H,23,24)/p-1/t13-,14+,16-,18-,20-/m0/s1 |
InChI-Schlüssel |
NJSDZHOPOJPWOQ-AJMRNRSSSA-M |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-4-fluoro-](/img/structure/B11825541.png)

![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)

